[2-[2-[3-[2-[3-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid
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Overview
Description
[2-[2-[3-[2-[3-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid: is a complex organic compound characterized by multiple ether linkages and phosphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-[3-[2-[3-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid typically involves a multi-step process. The key steps include:
Formation of the Phosphonomethoxy Group: This step involves the reaction of a suitable phenol derivative with a phosphonomethylating agent under basic conditions.
Ether Linkage Formation: The phenol derivative is then subjected to etherification reactions with ethylene glycol derivatives to form the multiple ether linkages.
Final Assembly: The intermediate compounds are then coupled together under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups.
Reduction: Reduction reactions can occur at the phosphonic acid groups, potentially converting them to phosphonates.
Substitution: The ether linkages and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce phosphonates.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, the compound’s phosphonic acid groups can interact with biological molecules, making it useful in studying enzyme inhibition and other biochemical processes.
Medicine
The compound’s potential as a drug candidate is of interest due to its ability to interact with various biological targets. It may be explored for its antiviral, antibacterial, or anticancer properties.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty coatings.
Mechanism of Action
The mechanism of action of [2-[2-[3-[2-[3-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid groups can form strong interactions with metal ions or active sites in enzymes, potentially inhibiting their activity. The ether linkages may also play a role in the compound’s overall conformation and binding properties.
Comparison with Similar Compounds
Similar Compounds
[2-[2-[3-[2-[3-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid: is similar to other phosphonic acid derivatives with multiple ether linkages.
Bis(2-ethylhexyl) terephthalate: is another compound with multiple ether linkages, but it lacks the phosphonic acid groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple ether linkages and phosphonic acid groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
[2-[2-[3-[2-[3-[2-[2-(phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O14P2/c33-47(34,35)23-45-31-13-3-1-11-29(31)43-19-17-41-27-9-5-7-25(21-27)39-15-16-40-26-8-6-10-28(22-26)42-18-20-44-30-12-2-4-14-32(30)46-24-48(36,37)38/h1-14,21-22H,15-20,23-24H2,(H2,33,34,35)(H2,36,37,38) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTRQAXALPAVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC(=C2)OCCOC3=CC(=CC=C3)OCCOC4=CC=CC=C4OCP(=O)(O)O)OCP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O14P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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